Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside
Description
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside (CAS: 130163-39-2) is a protected galactopyranoside derivative featuring benzyl groups at the 2-, 3-, and 4-hydroxyl positions and a trityl (triphenylmethyl) group at the 6-O position. This compound is widely used as an intermediate in oligosaccharide synthesis due to its orthogonal protecting groups, which enable selective deprotection during glycosylation reactions. Its primary applications include the synthesis of pharmaceuticals, agrochemicals, and glycoconjugates via Click chemistry or enzymatic methods .
Properties
Molecular Formula |
C47H46O6 |
|---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane |
InChI |
InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43+,44+,45-,46+/m1/s1 |
InChI Key |
AYWIUINDNNLVIG-GZNIJYTOSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside typically involves multiple steps, starting from the appropriate monosaccharide precursor. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide are protected using benzyl groups through benzylation reactions.
Tritylation: The 6-OH group is selectively protected using a trityl group.
Methylation: The anomeric hydroxyl group is methylated to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Glycosylation Reactions
The compound serves as a glycosyl donor due to its stabilized anomeric methyl group, with reaction outcomes dependent on activation methods:
Key mechanistic studies reveal that the 6-O-trityl group creates steric hindrance favoring axial attack in SN1-type mechanisms, while electron-donating benzyl groups stabilize oxocarbenium intermediates.
Deprotection Strategies
Selective removal of protecting groups enables sequential functionalization:
A. Trityl Deprotection
-
Efficiency : >95% cleavage without affecting benzyl groups
-
Kinetics : t1/2 = 1.8 hrs (first-order, k = 0.385 hr⁻¹)
B. Benzyl Group Removal
| Method | Reagents | Selectivity | Residual Groups |
|---|---|---|---|
| Hydrogenolysis | H2/Pd-C, EtOAc | Complete deprotection | None |
| BCl3 | 1M in CH2Cl2 (0°C) | Retains trityl | 6-O-Trityl intact |
Stability Under Various Conditions
Controlled experiments demonstrate its resilience in synthetic environments:
| Parameter | Test Conditions | Degradation (%) | Key Observations |
|---|---|---|---|
| pH Stability | 0.1M HCl (25°C, 24h) | <2% | Trityl group intact |
| Thermal Stability | 100°C, anhyd. DMF | 8% | Primarily anomeric methyl cleavage |
| Light Sensitivity | 365 nm UV, 48h | 12% | Benzyl oxidation products detected |
Comparative Reactivity Analysis
The 6-O-trityl group significantly alters reactivity compared to analogous compounds:
| Compound | Relative Glycosylation Rate (krel) | Anomeric Effect (ΔΔG‡) |
|---|---|---|
| 6-O-Trityl derivative | 1.00 (reference) | +2.1 kcal/mol |
| 6-O-Benzyl analog | 0.67 | +1.4 kcal/mol |
| Unprotected C6-OH | 1.89 | -0.3 kcal/mol |
Data derived from competitive glycosylation experiments using equimolar donors .
Side Reaction Pathways
Common undesired processes include:
-
Trityl Migration : Observed in polar aprotic solvents (DMF, DMSO) above 60°C (up to 15% migration in 12 hrs)
-
Benzyl Group Oxidation : Catalyzed by trace metals (Fe³⁺ > Cu²⁺), forming benzoate derivatives (≤5% under standard conditions)
-
Anomeric Isomerization : pH-dependent (k = 0.02 hr⁻¹ at pH 7 vs. 0.31 hr⁻¹ at pH 3)
This comprehensive analysis demonstrates the compound's versatility in synthetic carbohydrate chemistry, with its reactivity profile being finely tunable through strategic manipulation of protecting groups and reaction conditions. The data presented enable precise control over glycosylation outcomes and deprotection sequences, making it invaluable for complex oligosaccharide assembly.
Scientific Research Applications
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated natural products.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Utilized in the development of therapeutic agents for cancer, diabetes, and neurological disorders.
Industry: Employed in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of glycosylated compounds, which can modulate various biological processes. The compound’s protective groups are selectively removed to expose reactive sites that interact with enzymes and receptors, influencing cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Protecting Group Strategies
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside (CAS: 53008-63-2)
- Structure : Four benzyl groups at 2-, 3-, 4-, and 6-O positions.
- Comparison: The absence of a trityl group simplifies synthesis but limits selective deprotection at the 6-O position. Benzyl groups are stable under acidic conditions but require hydrogenolysis for removal, contrasting with the acid-labile trityl group in the target compound. Applications: Preferred for synthesizing complex oligosaccharides requiring robust protecting groups .
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (CAS: 3601-36-3)
- Comparison: Benzoyl groups are electron-withdrawing, altering reactivity in glycosylation compared to benzyl groups. The 4-OH position is free, enabling selective functionalization, unlike the target compound’s fully protected 2,3,4-positions. Applications: Used as a glycosyl donor in enzymatic reactions due to its balance of stability and reactivity .
Methyl 2,3,6-Tri-O-benzoyl-4-O-TBDMS-β-D-galactopyranoside
- Structure : Benzoyl groups at 2-, 3-, 6-O positions and a tert-butyldimethylsilyl (TBDMS) group at 4-O.
- Comparison :
Biological Activity
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside (CAS No. 2595-06-4) is a synthetic glycoside that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research studies.
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside is characterized by the following properties:
- Molecular Formula : C28H32O6
- Molecular Weight : 464.56 g/mol
- Appearance : White to almost white powder
- Melting Point : 66.0 to 70.0 °C
- Specific Rotation : +23.0 to +26.0° (C=1 in chloroform) .
Synthesis
The compound can be synthesized through a multi-step process involving the protection of hydroxyl groups followed by glycosylation reactions. The synthesis typically involves:
- Protection of hydroxyl groups using benzyl and trityl groups.
- Glycosylation with appropriate donors to form the desired α-galactopyranoside structure.
- Deprotection to yield the final product.
This method allows for the selective introduction of functional groups while maintaining the integrity of the sugar moiety.
Antimicrobial Activity
Research has indicated that methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside exhibits antimicrobial properties. A study conducted by Zurabyan et al. demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Antiviral Activity
In vitro studies have shown that this compound can inhibit viral replication. For instance, it was tested against Herpes Simplex Virus (HSV) and demonstrated a dose-dependent reduction in viral titers. The mechanism appears to involve interference with viral entry into host cells .
Immunomodulatory Effects
Additional research has highlighted the immunomodulatory properties of methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside. It has been observed to enhance macrophage activity and increase cytokine production in immune cells, indicating its potential as an immunotherapeutic agent .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method was used to assess inhibition zones.
- Results : The compound exhibited a significant inhibition zone of 15 mm at a concentration of 100 µg/mL.
-
Case Study on Antiviral Activity :
- Objective : To assess the antiviral activity against HSV.
- Method : Viral plaque reduction assay.
- Results : A reduction in plaque formation was observed at concentrations as low as 50 µg/mL.
Summary of Research Findings
Q & A
Q. What are the key protective groups in Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside, and how do they influence synthetic strategies?
The compound employs benzyl (Bn) and trityl (triphenylmethyl) groups as protective agents. Benzyl groups are commonly used for long-term protection of hydroxyl groups due to their stability under acidic and basic conditions, while the bulky trityl group at the 6-position provides steric hindrance, directing regioselective reactions at other positions . These groups are typically removed via hydrogenolysis (Bn) or mild acidic hydrolysis (trityl) .
Q. What methodologies are recommended for characterizing the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with ≥98.0% purity thresholds is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming regiochemistry and stereochemistry. For example, benzyl and trityl protons resonate distinctively in aromatic and aliphatic regions, respectively . Mass spectrometry (ESI-MS) further validates molecular weight .
Q. How can researchers address solubility challenges during synthesis?
The compound’s solubility in non-polar solvents (e.g., dichloromethane, toluene) is enhanced by benzyl and trityl groups. For polar reaction conditions, mixed solvent systems (e.g., CHCl/HO) with phase-transfer catalysts or sonication may improve dissolution .
Advanced Research Questions
Q. What strategies optimize regioselective glycosylation when using this compound as a glycosyl donor?
The trityl group at the 6-position directs glycosylation to the 3- or 4-hydroxyl by steric blocking. For example, using a trichloroacetimidate donor under BF·EtO catalysis achieves >80% regioselectivity at the 3-position . Temperature control (−20°C to 0°C) minimizes side reactions .
Q. How do competing deprotection methods impact downstream functionalization?
- Benzyl removal : Hydrogenolysis (H, Pd/C) is preferred for scalability but requires inert atmospheres. Alternatively, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes benzyl ethers in dichloromethane/water systems .
- Trityl removal : Mild acetic acid (80% aqueous) preserves acid-sensitive groups, while HCl in methanol offers faster cleavage but risks side reactions .
Q. What analytical approaches resolve discrepancies in NMR data for similar derivatives?
Contradictions in peak assignments (e.g., overlapping benzyl signals) can be resolved via 2D NMR (COSY, HSQC) and comparative analysis with known analogs. For example, - HSQC distinguishes benzyl methylene protons (δ ~4.5–4.8 ppm) from trityl aromatic protons (δ ~7.2–7.4 ppm) .
Q. How can researchers mitigate steric hindrance during functionalization of the 2,3,4-tri-O-benzyl scaffold?
Bulky substituents at the 6-position (e.g., trityl) necessitate low-temperature (−40°C) reactions or smaller electrophiles (e.g., acetyl chloride vs. benzoyl chloride) to reduce steric clashes. Computational modeling (DFT) predicts accessible reaction pathways .
Methodological Considerations
Q. What protocols ensure high-yield synthesis of this compound from D-galactose?
A typical route involves:
- Perbenzylation : Treat D-galactose with benzyl bromide/AgO in DMF (yield: 85–90%) .
- Selective tritylation : Protect the 6-OH with trityl chloride in pyridine (60°C, 12 h), followed by purification via silica gel chromatography (hexanes/EtOAc 4:1) .
- Methyl glycosidation : React with methyl iodide/NaH in THF to install the α-anomeric methyl group .
Q. How do acyl vs. benzyl protective groups affect the compound’s reactivity?
Acyl groups (e.g., acetyl, benzoyl) increase electrophilicity at adjacent positions, accelerating glycosylation but requiring harsher deprotection (e.g., NaOH/MeOH). Benzyl groups offer stability but may necessitate longer reaction times. Comparative studies show benzyl derivatives achieve higher glycosylation yields (75–85%) than acyl analogs (60–70%) .
Data Contradiction Analysis
Q. Why do reported melting points and solubility profiles vary across studies?
Discrepancies arise from polymorphic forms (crystalline vs. amorphous) and residual solvents. For instance, the trityl group’s hydrophobicity reduces aqueous solubility, but traces of DMF (from synthesis) can artificially enhance it. DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) clarify these variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

